![molecular formula C12H13ClN2O3 B5747063 N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5747063.png)
N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide, also known as CPPC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the treatment of various diseases. CPPC has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been shown to inhibit the activation of Akt and mTOR, two key signaling pathways involved in cell growth and survival. N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects
N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, induction of apoptosis, improvement of glucose tolerance and insulin sensitivity, and reduction of inflammation. N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has also been shown to have a low toxicity profile in vitro and in vivo, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide research, including the development of more efficient synthesis methods, the identification of the specific signaling pathways targeted by N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide, and the evaluation of its potential applications in the treatment of other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide in different experimental settings. Overall, N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
Synthesemethoden
N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide can be synthesized using various methods, including the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate, followed by cyclization with cyclopropanecarbonyl chloride. Another method involves the reaction of 4-chlorophenoxyacetic acid with thionyl chloride, followed by reaction with hydrazine hydrate and cyclopropanecarbonyl chloride. Both methods result in the formation of N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice, and to reduce inflammation in a mouse model of colitis.
Eigenschaften
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-3-5-10(6-4-9)18-7-11(16)14-15-12(17)8-1-2-8/h3-6,8H,1-2,7H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDLHIFZEKKWKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(1-naphthylmethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B5746982.png)
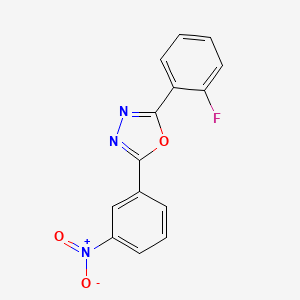
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B5747000.png)
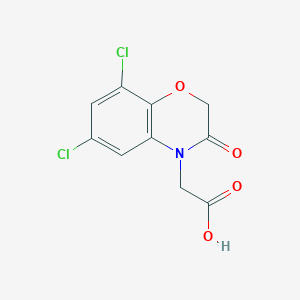
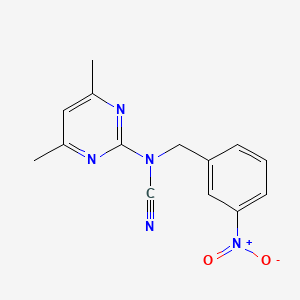
![2-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5747029.png)
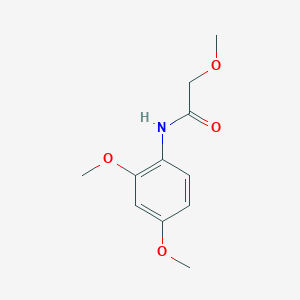
![4-[5-(4-propylphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5747039.png)
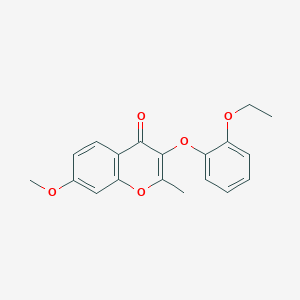
![3-nitro-4-(1-piperidinyl)benzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5747048.png)
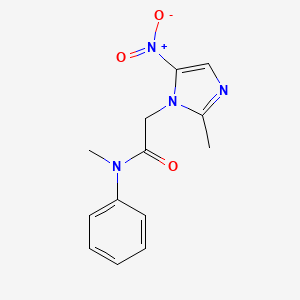
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5747055.png)
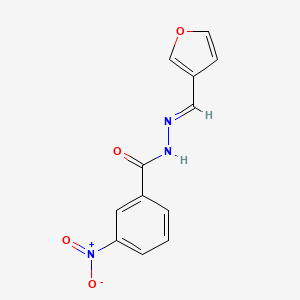
![5-(2-thienylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5747077.png)